Ammonium tetrarhodanatodiamminechromate(III)

Beschreibung

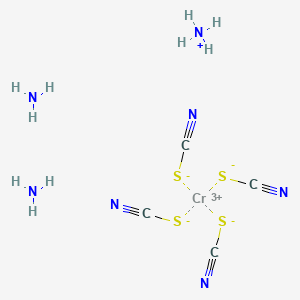

Ammonium tetrarhodanatodiamminechromate(III), commonly known as Reinecke salt, is a coordination compound with the formula NH₄[Cr(NH₃)₂(SCN)₄]·H₂O (monohydrate) . Its anhydrous molecular weight is 336.43 g/mol, while the monohydrate form weighs 354.44 g/mol . The compound features a chromium(III) center coordinated by two ammonia ligands and four thiocyanate (SCN⁻) ligands, forming a complex anion paired with ammonium (NH₄⁺).

Eigenschaften

Molekularformel |

C4H10CrN7S4 |

|---|---|

Molekulargewicht |

336.4 g/mol |

IUPAC-Name |

azanium;azane;chromium(3+);tetrathiocyanate |

InChI |

InChI=1S/4CHNS.Cr.3H3N/c4*2-1-3;;;;/h4*3H;;3*1H3/q;;;;+3;;;/p-3 |

InChI-Schlüssel |

ZGLIQORZYPZFPW-UHFFFAOYSA-K |

Kanonische SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.[Cr+3] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Overview

The synthesis involves the controlled thermal decomposition of ammonium thiocyanate (NH₄SCN) in the presence of ammonium dichromate ((NH₄)₂Cr₂O₇). The overall reaction can be summarized as:

This exothermic process requires careful temperature regulation to prevent decomposition of intermediates.

Materials and Equipment

-

Ammonium thiocyanate (NH₄SCN) : 800 g (10.5 mol)

-

Ammonium dichromate ((NH₄)₂Cr₂O₇) : 170 g (0.675 mol)

-

Enameled reaction vessel : 4 L capacity

-

Thermometer : Range 0–200°C

-

Ice-water bath and hot-water funnel

Procedure

-

Melting NH₄SCN : Heat 800 g of NH₄SCN in an enameled pot until partial melting occurs (145–150°C).

-

Adding Reactants : Gradually introduce a pre-mixed powder of 170 g (NH₄)₂Cr₂O₇ and 200 g NH₄SCN. The reaction becomes self-sustaining, reaching 160°C due to exothermic ammonia evolution.

-

Cooling and Crushing : Allow the mixture to cool while breaking lumps. Pulverize the warm product to prevent moisture absorption.

-

Extraction and Crystallization :

-

Yield Optimization : Concentrate the mother liquor under reduced pressure (40–50°C) to obtain additional crystals.

Critical Parameters

Purification and Stability Considerations

Recrystallization

Reinecke salt is purified by dissolving in hot water (60–65°C) and cooling to 0°C. This step removes byproducts like Morland salt ((NH₂)₂C=NH₂[Cr(NCS)₄(NH₃)₂]), which forms due to excess thiocyanate.

Decomposition Risks

Aqueous solutions decompose over time, releasing hydrogen cyanide (HCN) and turning blue. Stability is maximized by:

Yield and Byproduct Management

Typical Output

| Batch | Yield (g) | Purity (%) | Byproducts (g) |

|---|---|---|---|

| 1 | 250–275 | 98 | 130–135 |

| 2 | 12–13 | 95 | <5 |

The primary byproduct, Morland salt, is soluble in acetone but economically unrecoverable.

Enhancing Efficiency

-

Excess NH₄SCN : A 4:1 molar ratio of NH₄SCN to (NH₄)₂Cr₂O₇ minimizes dichromate residues.

-

Stoichiometric Control : Precise weighing reduces side reactions.

Structural and Spectroscopic Characterization

Molecular Geometry

X-ray crystallography confirms an octahedral chromium center with:

Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| IR (cm⁻¹) | 2050 (νC≡N), 475 (νCr–N) | Thiocyanate and amine bonding |

| UV-Vis (nm) | 510 (d-d transition) | Octahedral splitting energy |

Industrial and Analytical Applications

Analyse Chemischer Reaktionen

Reaktionstypen: Ammonium-tetra-rhodanato-diammin-chromat(III) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Chromspezies zu bilden.

Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden, um niedrigere Oxidationsstufen von Chrom zu erzeugen.

Substitution: Die Thiocyanatliganden können in Gegenwart geeigneter Reagenzien durch andere Liganden ersetzt werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel können Natriumborhydrid verwendet werden.

Substitution: Ligandenaustauschreaktionen beinhalten oft die Verwendung anderer Thiocyanatverbindungen oder ähnlicher Liganden

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Chrom(VI)-Verbindungen liefern, während die Reduktion Chrom(II)-Spezies erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Ammonium-tetra-rhodanato-diammin-chromat(III) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von Ammonium-tetra-rhodanato-diammin-chromat(III) beruht auf seiner Fähigkeit, stabile Komplexe mit verschiedenen organischen und anorganischen Molekülen zu bilden. Die molekularen Ziele der Verbindung umfassen primäre und sekundäre Amine, Aminosäuren und Histone. Die an seiner Wirkung beteiligten Wege hängen hauptsächlich mit seiner Koordinationschemie zusammen, bei der sie stabile Bindungen mit Zielmolekülen bildet, was zu ihrer Fällung oder Isolierung führt .

Ähnliche Verbindungen:

Ammonium-tetra-thiocyanato-diammin-chromat(III): Ähnlich in der Struktur, aber mit unterschiedlichen Ligandenanordnungen.

Ammonium-tetra-thiocyano-diammonochromat: Eine weitere verwandte Verbindung mit unterschiedlichen chemischen Eigenschaften.

Einzigartigkeit: Ammonium-tetra-rhodanato-diammin-chromat(III) ist aufgrund seiner spezifischen Ligandenkonfiguration und seiner Fähigkeit, stabile Komplexe mit einer breiten Palette von Molekülen zu bilden, einzigartig. Dies macht es besonders nützlich in verschiedenen chemischen und biologischen Anwendungen .

Wirkmechanismus

The mechanism of action of ammonium tetrarhodanatodiamminechromate(III) involves its ability to form stable complexes with various organic and inorganic molecules. The compound’s molecular targets include primary and secondary amines, amino acids, and histones. The pathways involved in its action are primarily related to its coordination chemistry, where it forms stable bonds with target molecules, leading to their precipitation or isolation .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Appearance : Red to black crystalline powder .

- Melting Point : Decomposes at 268–272 °C .

- Solubility : Soluble in hot water, alcohol; insoluble in dilute hydrochloric acid .

- Applications: Precipitant for mercury, primary/secondary amines, and amino acids; colorimetric reagent .

Comparison with Similar Compounds

Ammonium Tetrathiomolybdate [(NH₄)₂MoS₄]

Contrast with Reinecke Salt :

Ammonium Tetrathiotungstate [(NH₄)₂WS₄]

Contrast with Reinecke Salt :

Triammonium Citrate [C₆H₁₇N₃O₇]

Contrast with Reinecke Salt :

Quaternary Ammonium Compounds (e.g., Glycopyrronium)

Contrast with Reinecke Salt :

Ammonium Tetrachloroaurate(III) Hydrate [NH₄AuCl₄·H₂O]

Contrast with Reinecke Salt :

- Metal: Noble metal (Au) vs. transition metal (Cr).

- Hazards : Severe toxicity vs. moderate handling precautions .

Biologische Aktivität

Ammonium tetrarhodanatodiamminechromate(III), commonly referred to as Reinecke salt, is a complex coordination compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

Ammonium tetrarhodanatodiamminechromate(III) is characterized by its unique coordination complex involving chromium and rhodium. The molecular formula is represented as , indicating the presence of ammonium ions and complexed rhodium ions. The compound exhibits distinct physical properties, including a melting point of 268-272 °C, which is critical for understanding its stability and reactivity in biological systems .

| Property | Value |

|---|---|

| Molecular Formula | |

| Melting Point | 268-272 °C |

| Solubility | Sparingly soluble in water |

| Toxicity | Acute Tox. 4 (oral, inhalation, dermal) |

The biological activity of ammonium tetrarhodanatodiamminechromate(III) can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogenic microorganisms. This effect is primarily due to its ability to disrupt cellular membranes and interfere with metabolic processes within the cells.

- Enzyme Inhibition : It has been observed that Reinecke salt can inhibit certain enzymes involved in cellular respiration and metabolism, leading to reduced energy production in microbial cells .

- Biofilm Disruption : The compound exhibits properties that can disrupt biofilms formed by pathogenic bacteria, enhancing the efficacy of other antimicrobial agents when used in combination therapies .

Case Studies

Several studies have explored the biological implications of ammonium tetrarhodanatodiamminechromate(III):

- Case Study 1 : A study published in Analytical Biochemistry examined the use of Reinecke salt in isolating trimethylselenonium ion from human urine. The researchers found that the compound effectively precipitated the ion, demonstrating its utility in biochemical analysis .

- Case Study 2 : Research conducted on the biocidal effects of quaternary ammonium salts highlighted that compounds similar to Reinecke salt exhibit significant antimicrobial properties against resistant strains of bacteria. This study emphasized the importance of understanding resistance mechanisms to enhance the effectiveness of such compounds in clinical settings .

Table 2: Summary of Case Studies

Q & A

Q. What are the key considerations for synthesizing Ammonium tetrarhodanatodiamminechromate(III) in a laboratory setting?

Methodological Answer: The synthesis involves reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) under inert conditions. Critical steps include:

- Stoichiometric control : Ensure a 1:1 molar ratio of tetrachloromonospirophosphazene to carbazolyldiamine to avoid side products .

- Reaction monitoring : Use thin-layer chromatography (TLC) to track progress over 72 hours at room temperature .

- Purification : Remove triethylammonium chloride by filtration, followed by solvent evaporation and isolation via column chromatography .

Q. Table 1: Synthesis Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | THF | |

| Reaction Time | 72 hours | |

| Purification Method | Column chromatography |

Q. How should researchers handle and store Ammonium tetrarhodanatodiamminechromate(III) to ensure stability and safety?

Methodological Answer:

- Safety protocols : Wear nitrile gloves, lab coats, and eye protection (e.g., EN166-compliant goggles) due to its acute toxicity (H302, H312, H332) .

- Storage : Keep in airtight containers under dry, dark conditions (<25°C) to prevent hydrolysis or thiocyanate ligand degradation .

- Spill management : Avoid water contact; use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic methods are recommended for characterizing Ammonium tetrarhodanatodiamminechromate(III)?

Methodological Answer:

- IR spectroscopy : Identify ν(SCN) stretches (~2100 cm⁻¹) and NH3/SCN ligand vibrations .

- UV-Vis spectroscopy : Analyze d-d transitions in the visible range (e.g., 500–600 nm) to confirm octahedral geometry .

- X-ray crystallography : Resolve crystal structure via single-crystal diffraction (Supplementary Information in ).

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| IR | ν(SCN): 2100 cm⁻¹ | |

| UV-Vis | λ_max ≈ 550 nm | |

| Elemental Analysis | Cr: ~14.6%, S: ~36.2% |

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields of Ammonium tetrarhodanatodiamminechromate(III) across different studies?

Methodological Answer:

- Variable optimization : Systematically test reaction parameters (e.g., solvent purity, humidity levels, stirring rate) .

- Byproduct analysis : Use HPLC or mass spectrometry to identify impurities from incomplete ligand substitution .

- Reproducibility checks : Cross-validate results using alternative synthetic routes (e.g., aqueous vs. non-aqueous conditions) .

Q. What strategies optimize the crystallization of Ammonium tetrarhodanatodiamminechromate(III) for X-ray diffraction studies?

Methodological Answer:

Q. How to interpret conflicting magnetic susceptibility data for Ammonium tetrarhodanatodiamminechromate(III) in different ligand field models?

Methodological Answer:

- Model refinement : Compare experimental data with density functional theory (DFT) calculations to assess ligand field splitting (Δ₀) .

- Spin-state analysis : Use Evans method NMR or SQUID magnetometry to distinguish between high-spin (Cr³⁺) and low-spin configurations .

- Literature benchmarking : Cross-reference with structurally analogous complexes (e.g., [Cr(NH₃)₂(SCN)₄]⁻ derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.